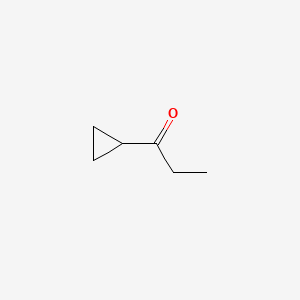

1-Cyclopropylpropan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-6(7)5-3-4-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAVVBPORYWDME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

I. Introduction: The Enduring Significance of the Cyclopropyl Ketone Moiety

An In-depth Technical Guide to the Discovery and History of Cyclopropyl Ketones

The cyclopropyl group, a seemingly simple three-membered carbocycle, imparts a unique combination of steric and electronic properties to organic molecules. When conjugated with a carbonyl group, it forms the cyclopropyl ketone moiety, a versatile and highly valuable structural motif. This arrangement is not merely a chemical curiosity but a cornerstone in modern synthetic chemistry, serving as a powerful building block for complex molecular architectures.[1] The inherent ring strain of the cyclopropane ring, coupled with the electronic influence of the ketone, predisposes these molecules to a variety of unique transformations, including ring-opening reactions, cycloadditions, and rearrangements.[1]

For researchers in drug discovery and development, the cyclopropyl ring is a privileged scaffold.[2][3] Its rigid structure can lock in favorable conformations for binding to biological targets, while its electronic character can enhance potency and fine-tune pharmacokinetic properties.[3][4] The cyclopropyl group is often employed as a bioisosteric replacement for other common functional groups like alkenes, gem-dimethyl groups, or even phenyl rings, offering a strategy to improve metabolic stability and reduce off-target effects.[3][5][6] This guide provides a comprehensive overview of the historical discovery of cyclopropyl ketones, the evolution of their synthesis from classical methods to modern catalytic reactions, and their impactful applications in science and industry.

II. Foundational Discoveries and Early Synthetic Efforts

The journey of cyclopropyl ketones began over a century ago, with early chemists devising ingenious, albeit often low-yielding, methods for their creation. The first documented preparation of a cyclopropyl ketone, specifically cyclopropyl methyl ketone, dates back to 1887 and was achieved through the thermal decomposition of acetylcyclopropanecarboxylic acid.[7] While historically significant, this method, along with others like the oxidation of cyclopropylalkenes, saw limited use due to the inaccessibility of the starting materials.[7]

Other early approaches included the intramolecular cyclization of γ-haloketones. For instance, 5-chloro-2-pentanone can be treated with a strong base to induce an intramolecular Williamson ether-like synthesis, forming cyclopropyl methyl ketone.[8] This method, while effective for simple substrates, highlighted the fundamental principle of forming the three-membered ring through the connection of the α- and γ-positions relative to the carbonyl group.

Ring expansion and rearrangement reactions also played a role in the early history of related structures. The Demjanov rearrangement , first reported by Nikolai Demjanov in 1903, involves the reaction of primary amines with nitrous acid to produce rearranged alcohols, often with ring expansion.[9][10] A variation, the Tiffeneau–Demjanov rearrangement , transforms a 1-aminomethyl-cycloalkanol into a ring-enlarged cycloketone upon treatment with nitrous acid.[11][12] These reactions provided an early conceptual framework for the interconversion of cyclic systems and the synthesis of novel ketones.

III. The Dawn of Modern Synthetic Methodologies

The mid-20th century witnessed the development of powerful new reactions that revolutionized the synthesis of cyclopropanes and, by extension, cyclopropyl ketones. These methods offered greater efficiency, stereocontrol, and functional group tolerance, paving the way for their widespread use.

A. The Simmons-Smith Reaction: A Gateway to Cyclopropanols and their Ketone Derivatives

Discovered by Howard Simmons and Ronald Smith in 1958, the Simmons-Smith reaction is a stereospecific method for cyclopropanating alkenes.[2][13] The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds a methylene group (CH₂) across a double bond in a concerted fashion.[13][14]

A key application for the synthesis of cyclopropyl ketone precursors is the cyclopropanation of silyl enol ethers.[15][16] Silyl enol ethers, which are readily prepared from ketones, act as electron-rich alkenes, making them excellent substrates for the Simmons-Smith reaction. The resulting cyclopropyl silyl ethers can then be hydrolyzed to yield cyclopropanols, which are subsequently oxidized to the target cyclopropyl ketones. The stereospecificity of the reaction ensures that the stereochemistry of the starting enol ether is retained in the product.[13][14]

Experimental Protocol: Simmons-Smith Cyclopropanation of a Silyl Enol Ether

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a zinc-copper couple is prepared by treating zinc dust with a copper(I) chloride solution. The activated zinc is then washed and dried.

-

Carbenoid Formation: The flask is charged with a non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2][13] Diiodomethane is added, and the mixture is stirred to form the organozinc carbenoid (ICH₂ZnI).

-

Cyclopropanation: The silyl enol ether substrate, dissolved in the same solvent, is added dropwise to the carbenoid suspension at a controlled temperature (often 0 °C to room temperature). The reaction progress is monitored by TLC or GC.

-

Workup and Hydrolysis: Upon completion, the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The crude cyclopropyl silyl ether is then treated with an acid source (e.g., HCl in THF/water or TBAF) to cleave the silyl ether and afford the cyclopropanol.

-

Oxidation: The resulting cyclopropanol is oxidized to the cyclopropyl ketone using standard oxidation protocols (e.g., Swern oxidation, Dess-Martin periodinane, or PCC).

B. The Kulinkovich Reaction: A Paradigm Shift in Cyclopropanol Synthesis

In 1989, Oleg Kulinkovich and his coworkers reported a groundbreaking method for the synthesis of cyclopropanols from carboxylic esters.[17] The Kulinkovich reaction involves treating an ester with a Grignard reagent (typically ethylmagnesium bromide or higher) in the presence of a catalytic amount of a titanium(IV) alkoxide, such as Ti(Oi-Pr)₄.[18][19][20]

The reaction proceeds through a fascinating catalytic cycle.[20][21] Two equivalents of the Grignard reagent react with the titanium(IV) alkoxide to generate a thermally unstable dialkyltitanium species. This intermediate undergoes β-hydride elimination to form a key titanacyclopropane intermediate and an alkane (e.g., ethane).[17][18] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to ultimately form the titanium cyclopropoxide.[18] Subsequent reaction with the Grignard reagent regenerates the active titanium species and releases the magnesium salt of the cyclopropanol, which upon aqueous workup yields the final product.[20][21] The resulting cyclopropanols are ideal precursors for cyclopropyl ketones via simple oxidation.

Experimental Protocol: Kulinkovich Reaction and Subsequent Oxidation

-

Reaction Setup: A flame-dried flask is charged with the carboxylic ester substrate and a suitable solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Catalyst Addition: Titanium(IV) isopropoxide is added to the solution.

-

Grignard Addition: The Grignard reagent (e.g., EtMgBr in THF) is added slowly at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until completion.

-

Quenching and Workup: The reaction is carefully quenched with water or a saturated aqueous NH₄Cl solution.[20] The mixture is stirred, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., EtOAc).

-

Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude cyclopropanol is purified by flash column chromatography.[20]

-

Oxidation: The purified cyclopropanol is then oxidized to the corresponding cyclopropyl ketone using a standard procedure as described previously.

C. The Corey-Chaykovsky Reaction: Direct Cyclopropanation of Enones

For the direct synthesis of cyclopropyl ketones, the Corey-Chaykovsky reaction is an exceptionally powerful tool. This reaction involves the treatment of an α,β-unsaturated ketone (enone) with a sulfur ylide, typically dimethylsulfoxonium methylide.[22] The ylide acts as a nucleophile, adding to the β-carbon of the enone in a Michael-type addition. The resulting enolate then undergoes an intramolecular nucleophilic substitution, displacing the dimethyl sulfoxide (DMSO) group to form the three-membered ring. This method is highly effective for synthesizing a wide variety of substituted cyclopropyl ketones.[22]

Experimental Protocol: General Corey-Chaykovsky Cyclopropanation

-

Ylide Formation: In a dry flask under an inert atmosphere, trimethylsulfoxonium iodide is suspended in a solvent mixture like DMSO/THF. A strong base, such as sodium hydride (NaH), is added portion-wise at a controlled temperature (e.g., -10 °C to 0 °C) to generate the dimethylsulfoxonium methylide ylide.[22]

-

Reaction with Enone: The α,β-unsaturated ketone substrate, dissolved in a suitable solvent, is added slowly to the pre-formed ylide solution.

-

Monitoring and Quenching: The reaction is stirred at a low temperature for several hours and monitored for completion.[22] It is then quenched by the addition of water or a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude cyclopropyl ketone is purified via column chromatography or distillation.

IV. Mechanistic Insights and Comparative Analysis

The choice of synthetic method depends heavily on the desired substrate and the required functional group tolerance. Each of the primary methods offers distinct advantages.

| Reaction | Substrate | Key Reagents | Key Intermediate | Advantages |

| Simmons-Smith | Alkene (e.g., Silyl Enol Ether) | CH₂I₂, Zn(Cu) | Organozinc Carbenoid | High stereospecificity, mild conditions.[13][14] |

| Kulinkovich | Carboxylic Ester | Grignard Reagent, Ti(Oi-Pr)₄ | Titanacyclopropane | Forms substituted cyclopropanols, good functional group tolerance.[17][18] |

| Corey-Chaykovsky | α,β-Unsaturated Ketone | Sulfur Ylide (from Trimethylsulfoxonium salt + Base) | Enolate | Direct synthesis of cyclopropyl ketones from enones.[22] |

The electronic nature of the resulting cyclopropyl ketone is fascinating. The cyclopropyl group, with its high p-character C-C bonds, can electronically conjugate with the adjacent carbonyl group. This interaction influences the molecule's reactivity, particularly in ring-opening reactions, where the regioselectivity is often dictated by the substituents on both the ring and the ketone.[1] For instance, aryl cyclopropyl ketones are generally more reactive in nucleophilic ring-opening reactions than their alkyl counterparts due to the stabilization provided by the aromatic ring.[1]

V. Applications in Drug Discovery and Agrochemicals

The unique structural and electronic properties of the cyclopropyl ketone moiety have made it a valuable component in the design of bioactive molecules.

The Cyclopropyl Group as a Bioisostere

In medicinal chemistry, a bioisostere is a chemical substituent that can be interchanged with another group to create a new molecule with similar biological properties. The cyclopropyl group is a classic bioisostere.[5][6] Its rigid, three-dimensional nature makes it an excellent replacement for a double bond or a gem-dimethyl group, helping to lock in a bioactive conformation and explore the surrounding space of a protein's active site. This conformational rigidity can lead to increased potency and selectivity.[4]

Notable Examples in Pharmaceuticals and Agrochemicals

The utility of cyclopropyl ketones as synthetic intermediates is evident in numerous commercial products.

-

Efavirenz: An essential anti-HIV drug, Efavirenz is a non-nucleoside reverse transcriptase inhibitor. Its synthesis prominently features a cyclopropyl ketone intermediate, highlighting the importance of this building block in producing complex pharmaceuticals.[7][23][24]

-

Cyprodinil and Cyproconazole: In the agrochemical sector, cyclopropyl methyl ketone is a crucial intermediate for fungicides like Cyprodinil and Cyproconazole.[7] These compounds are vital for crop protection and ensuring global food security.[23]

-

Isoxaflutole: This herbicide also relies on a cyclopropyl ketone intermediate in its manufacturing process.[7]

| Compound | Class | Application/Use | Relevance of Cyclopropyl Moiety |

| Efavirenz | Pharmaceutical | Anti-HIV Drug[23][24] | Key intermediate in the synthesis. |

| Cyprodinil | Agrochemical | Fungicide[7] | Core structural component derived from cyclopropyl ketone. |

| Cyproconazole | Agrochemical | Fungicide[7] | Core structural component derived from cyclopropyl ketone. |

| PDE4 Inhibitors | Pharmaceutical | Various (e.g., anti-inflammatory) | Cyclopropyl methyl ketone is used as a synthetic intermediate.[7] |

VI. Conclusion: An Enduring Legacy and Future Outlook

From its initial discovery in the late 19th century to its current status as a linchpin in modern synthesis, the cyclopropyl ketone has had a remarkable journey. The development of elegant and efficient synthetic methodologies like the Simmons-Smith, Kulinkovich, and Corey-Chaykovsky reactions transformed these molecules from chemical curiosities into readily accessible and indispensable tools for chemists. Their profound impact is felt most strongly in the fields of medicinal chemistry and agrochemicals, where the unique properties of the cyclopropyl ring are strategically exploited to create effective and innovative products. As synthetic chemistry continues to advance, with a growing emphasis on catalytic and asymmetric methods, the story of the cyclopropyl ketone is far from over. New reactions that functionalize, open, and rearrange this versatile scaffold will undoubtedly continue to emerge, further solidifying its legacy as a cornerstone of molecular design and construction.

VII. References

-

Kulinkovich, O. G. The Kulinkovich Reaction. Organic Chemistry Portal. [Link]

-

Charette, A. B., & Beauchemin, A. (2001). Catalytic Asymmetric Simmons−Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives. Organic Letters, 3(23), 3671–3673. [Link]

-

Wikipedia contributors. (2023, November 13). Kulinkovich reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]

-

Wikipedia contributors. (2024, January 10). Simmons–Smith reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

The Organic Chemistry Tutor. (2022, June 4). Kulinkovich Reaction. YouTube. [Link]

-

Cyclopropanation of silyl enol ethers using the Simmons–Smith reaction. ResearchGate. [Link]

-

Kumar, A., Singh, R., & Kumar, S. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(21), 6684. [Link]

-

The Organic Chemistry Tutor. (2020, November 28). Simmons-Smith Reaction. YouTube. [Link]

-

Ketone, cyclopropyl methyl. Organic Syntheses. [Link]

-

Wikipedia contributors. (2023, April 2). Tiffeneau–Demjanov rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

-

Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of Cyclopropyl Methyl Ketone in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). [Link]

-

Zaitsev, V. G., et al. (2019). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 24(15), 2795. [Link]

-

Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

-

Procter, D. J., et al. (2021). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society, 143(35), 14056–14063. [Link]

-

Dash, S., et al. Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... ResearchGate. [Link]

-

Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Wikipedia contributors. (2023, April 2). Demjanov rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

-

Demjanov rearrangement. SlideShare. (2018, November 28). [Link]

-

Procter, D. J., et al. (2024, April 25). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]

-

Wang, Z.-Y., et al. (2024, April 22). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Publishing. [Link]

-

Smith, C. D., et al. (2023, July 10). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(28), 5288–5292. [Link]

-

Demjanov Rearrangement. ALL ABOUT CHEMISTRY. (2020, July 4). [Link]

-

Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters, 8(3), 244–250. [Link]

-

Tantillo, D. J., et al. (2024, October 8). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. [Link]

-

Yoon, T. P., et al. (2011). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society, 133(5), 1162–1164. [Link]

-

Van Volkenburgh, R., et al. (1949). The Synthesis of Some Cyclopropane Hydrocarbons from Methyl Cyclopropyl Ketone. Journal of the American Chemical Society, 71(1), 172–175. [Link]

-

Marek, I., et al. (2022, March 5). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au, 2(4), 859–867. [Link]

-

Reddy, R., et al. (2024). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Organic Letters. [Link]

-

Hall, S. S., Sha, C.-K., & Jordan, F. (1976). Alkylation-reduction of carbonyl systems. VII. Synthesis of .alpha.-cyclopropyl aromatic hydrocarbons by cyclopropylation-reduction of aromatic aldehydes and ketones. Parameters of cyclopropyl .alpha.,.beta., and .gamma. carbon-13 shieldings in cyclopropyl aromatic hydrocarbons. The Journal of Organic Chemistry, 41(9), 1494–1498. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 7. What is Cyclopropyl methyl ketone?_Chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 11. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 12. Demjanov rearrangement | PPTX [slideshare.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Kulinkovich Reaction [organic-chemistry.org]

- 19. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 20. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 21. youtube.com [youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. nbinno.com [nbinno.com]

- 24. nbinno.com [nbinno.com]

1-Cyclopropylpropan-1-one material safety data sheet (MSDS) information

An In-Depth Technical Guide to the Safe Handling of 1-Cyclopropylpropan-1-one

For professionals in research and drug development, the introduction of novel reagents into a workflow demands a rigorous understanding that transcends basic catalog data. This compound, a versatile ketone building block, is no exception. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, mechanistic understanding of its hazards and the causal logic behind the necessary safety protocols. Our aim is to empower researchers to not only follow procedures but to appreciate the scientific principles that make them effective.

Section 1: Core Hazard Profile and Physicochemical Identity

Before delving into protocols, a concise summary of the compound's identity and primary hazards is essential for immediate risk assessment.

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | PubChem[1] |

| Synonyms | Cyclopropyl ethyl ketone, 1-Cyclopropyl-1-propanone | ChemicalBook[2], CHEMLYTE SOLUTIONS[3] |

| CAS Number | 6704-19-4 | ChemicalBook[2] |

| Molecular Formula | C₆H₁₀O | PubChem[1] |

| Molecular Weight | 98.14 g/mol | PubChem[1] |

GHS Hazard Classification

This compound presents a multi-faceted hazard profile. The Globally Harmonized System (GHS) provides a clear, pictogram-based summary of the risks.

-

Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.[1]

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[1]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[1]

The presence of multiple hazards necessitates a comprehensive and layered safety strategy, which we will explore in the subsequent sections.

Section 2: A Mechanistic Approach to Understanding the Hazards

To truly internalize safe handling practices, one must understand the chemical rationale behind the hazards.

-

Flammability: The relatively low molecular weight and the presence of a carbonyl group contribute to a vapor pressure that allows for the formation of flammable mixtures with air. The molecule's structure does not contain features that would inherently quench flammability. Therefore, ignition sources are a primary concern.

-

Irritation (Skin, Eye, Respiratory): The ketone functional group is moderately polar and can act as a hydrogen bond acceptor. This allows it to interact with biological macromolecules, potentially disrupting cellular membranes and proteins on contact. This reactivity is the likely cause of its irritant properties to the skin, eyes, and respiratory tract. Prolonged or unprotected contact allows for greater penetration and more significant irritation.

-

Acute Oral Toxicity: While the precise mechanism of its oral toxicity is not detailed in the available literature, its classification as "Toxic if swallowed" (Category 3) indicates a significant risk upon ingestion.[1] This level of toxicity underscores the absolute necessity of preventing ingestion through strict hygiene protocols and the prohibition of eating, drinking, or smoking in laboratory areas.

Section 3: Proactive Risk Mitigation in the Laboratory

Effective safety is proactive, not reactive. The following protocols are based on the "Hierarchy of Controls," a system that prioritizes the most effective risk reduction strategies.

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound is to handle it within a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors, preventing respiratory exposure, and provides a physical barrier in case of splashes. All equipment used for transfers, reactions, and work-ups must be placed well within the hood.

Administrative Controls: Standardizing Safety

-

Standard Operating Procedures (SOPs): Develop and implement a specific SOP for all workflows involving this reagent. The SOP should detail quantities, equipment, step-by-step procedures, and emergency contacts.

-

Access Control: Only trained personnel should be permitted to handle this chemical. Maintain a log of its use.

-

Hygiene: Prohibit eating, drinking, and smoking in all areas where the chemical is handled or stored. Hands must be washed thoroughly with soap and water after handling, even if gloves were worn.[4]

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are primary, PPE is essential to protect against residual risks and accidental exposures.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side shields.[5] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.

-

Skin Protection: Wear a flame-resistant lab coat. Handle the chemical using impervious gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and replaced immediately if contaminated or damaged.[5]

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required. However, if engineering controls fail or for emergency response, a full-face respirator with appropriate organic vapor cartridges is necessary.[5]

Detailed Protocol: Safe Handling and Storage

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and potential ignition sources (e.g., hot plates, motors).[6]

-

Grounding: To prevent ignition from static electricity, all metal containers and transfer equipment must be grounded and bonded.[6]

-

Dispensing: Use only non-sparking tools for opening and closing containers.[6] When transferring, pour slowly to minimize splashing and vapor generation.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[5] The storage location should be a designated flammables cabinet, away from heat, sparks, open flames, and strong oxidizing agents.[6]

-

Disposal: Dispose of waste materials and empty containers in accordance with all local, regional, and national hazardous waste regulations.[7]

Section 4: Emergency Response Protocols

A self-validating emergency plan is critical. Each step should prompt a confirmation of safety before proceeding.

Caption: A logical workflow for responding to a chemical spill.

First-Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][8]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[4][8] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2] Do not use a solid stream of water, as it may scatter and spread the fire.

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[11] Containers may explode if heated.

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9] Use water spray to keep fire-exposed containers cool.[11]

Section 5: References

-

This compound | C6H10O | CID 549699. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

1-Cyclopropylpropan-1-ol | C6H12O | CID 10329254. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Cyclopropane Safety Data Sheet. (n.d.). Airgas. Retrieved January 30, 2026, from [Link]

-

Ethyl cyclopropyl ketone. (2025, August 25). Chemsrc. Retrieved January 30, 2026, from [Link]

-

First aid for chemicals. (n.d.). Hesperian Health Guides. Retrieved January 30, 2026, from [Link]

-

First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved January 30, 2026, from [Link]

-

Hazardous Substance Fact Sheet - Cyclopropane. (n.d.). NJ.gov. Retrieved January 30, 2026, from [Link]

-

Material Safety Data Sheet - Cyclopropyl methyl ketone, 98%. (n.d.). Cole-Parmer. Retrieved January 30, 2026, from [Link]

-

Safety Data Sheet Cyclopropane - SDS EU (Reach Annex II). (2020, August 3). Air Liquide. Retrieved January 30, 2026, from [Link]

Sources

- 1. This compound | C6H10O | CID 549699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Cyclopropyl-1-propanone - Safety Data Sheet [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. en.hesperian.org [en.hesperian.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 11. nj.gov [nj.gov]

Computational Characterization of 1-Cyclopropylpropan-1-one: A Quantum Mechanical Framework

Executive Summary

1-Cyclopropylpropan-1-one represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for isopropyl and phenyl ketones. Its unique reactivity profile is governed by the hyperconjugative overlap between the strained cyclopropyl "Walsh" orbitals and the carbonyl

Part 1: Structural Dynamics & Conformational Landscape[1]

The Physics of Cyclopropyl Conjugation

Unlike standard aliphatic ketones, this compound does not behave as a simple dialkyl ketone. The cyclopropyl ring possesses high strain energy (~27.5 kcal/mol) and bent C-C bonds (high

The critical structural feature is the bisected conformation (s-cis). In this geometry, the plane of the carbonyl group bisects the cyclopropyl ring. This alignment maximizes the overlap between the filled Walsh

-

Bisected (s-cis): Global Minimum. The carbonyl oxygen is eclipsed with the cyclopropyl C-H bond. Maximizes

donation. -

Perpendicular (s-trans): Transition state or high-energy local minimum. The conjugation is broken, leading to a higher energy state (typically 3–5 kcal/mol higher).

Mechanistic Diagram: Orbital Interaction

The following diagram illustrates the electronic causality behind the conformational preference.

Figure 1: Orbital interaction logic dictating the bisected conformational preference.

Part 2: Computational Methodology (The Protocol)

To achieve results comparable to experimental NMR and IR data, standard B3LYP is often insufficient due to its poor description of dispersion forces and long-range interactions. The following protocol is the "Gold Standard" for small organic pharmacophores.

Recommended Level of Theory

-

Functional:

B97X-D (Range-separated hybrid with dispersion corrections). -

Basis Set: def2-TZVP (Triple-zeta valence polarized) for geometry; def2-QZVP for final single-point energies if high precision is required.

-

Solvation: SMD (Solvation Model based on Density) – Essential for reproducing dipole moments in solution.

Step-by-Step Workflow

-

Conformational Sampling:

-

Generate rotamers around the

and -

Criteria: Scan dihedral angles in

increments.

-

-

Geometry Optimization:

-

Perform optimization without symmetry constraints (

symmetry). -

Validation: Maximum Force <

Hartree/Bohr.

-

-

Vibrational Analysis (The Self-Validation Step):

-

Compute Hessian matrix.

-

CRITICAL CHECK: Ensure zero imaginary frequencies. A single imaginary frequency indicates a transition state (likely the perpendicular conformer), not a ground state.

-

-

Property Calculation:

-

NMR shielding tensors (GIAO method).

-

Time-Dependent DFT (TD-DFT) for UV-Vis transitions (

).

-

Figure 2: Automated computational workflow for ensuring ground-state verification.

Part 3: Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Descriptor | Location | Chemical Significance |

| HOMO | Cyclopropyl | Nucleophilic character; site of electrophilic attack (e.g., acid catalysis). |

| LUMO | Carbonyl | Electrophilic character; site of nucleophilic attack (e.g., Grignard addition). |

| Gap ( | ~6.5 - 7.0 eV (DFT dependent) | Indicates kinetic stability. A lower gap compared to dialkyl ketones suggests higher reactivity due to conjugation. |

Electrostatic Potential (ESP) Map

-

Red Regions (Negative): Concentrated on the Carbonyl Oxygen.

-

Blue Regions (Positive): Concentrated on the Cyclopropyl hydrogens (due to

-character acidity) and the carbonyl carbon. -

Implication: The cyclopropyl ring acts as an electron donor, slightly reducing the partial positive charge on the carbonyl carbon compared to a standard propyl ketone, but the steric strain makes the ring itself susceptible to ring-opening electrophilic attack.

Part 4: Spectroscopic Validation

To validate your calculations, compare the computed values against these expected experimental benchmarks.

Infrared (IR) Spectroscopy

The "Cyclopropyl Effect" on IR is distinct. While ring strain in cyclic ketones (like cyclopropanone) raises the frequency (>1800 cm⁻¹), the cyclopropyl group as a substituent acts as a conjugated system.

-

Dialkyl Ketone (Ref): ~1715 cm⁻¹[1]

-

This compound (Calc/Exp): 1695 – 1705 cm⁻¹

-

Mechanism:[2] The

donation weakens the C=O double bond character, lowering the force constant and frequency.

NMR Spectroscopy ( H and C)

-

Shielding: The magnetic anisotropy of the cyclopropyl ring creates a shielding cone.

-

Alpha-Protons: The protons on the ring adjacent to the carbonyl will show unique high-field shifts (0.7 - 1.2 ppm) compared to standard alkyl chains.

-

Coupling: Expect complex multiplets for the ring protons due to rigid geometry (

vs

References

-

Gaussian, Inc. "Thermochemistry in Gaussian." Gaussian Whitepapers. [Link]

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics. [Link]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension." The Journal of Physical Chemistry B. [Link]

-

Wiberg, K. B. (1996). "Structures and Energies of Cyclopropyl Carbonyl Compounds." The Journal of Organic Chemistry. [Link][3]

Sources

Unlocking New Frontiers in Synthesis and Drug Discovery: A Technical Guide to the Research Potential of 1-Cyclopropylpropan-1-one

For Immediate Release

[City, State] – [Date] – 1-Cyclopropylpropan-1-one, a structurally intriguing ketone, is poised to become a key building block in the next generation of pharmaceuticals and advanced materials. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the untapped research potential of this versatile molecule. From novel synthetic strategies to its role as a privileged scaffold in medicinal chemistry, we explore the foundational science and chart a course for future investigations.

The Strategic Advantage of the Cyclopropyl Ketone Moiety

The unique chemical architecture of this compound, featuring a strained three-membered ring adjacent to a carbonyl group, imparts a fascinating array of properties that are highly attractive for chemical synthesis and drug design. The inherent ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it a latent reactive handle, susceptible to selective ring-opening reactions that can lead to the formation of more complex molecular skeletons.[1] This reactivity, coupled with the electronic influence of the ketone, opens up a diverse range of synthetic transformations.

In the realm of medicinal chemistry, the incorporation of a cyclopropane ring can significantly enhance the pharmacological profile of a drug candidate. The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, improving its binding affinity to target proteins. Furthermore, this moiety can enhance metabolic stability, increase brain permeability, reduce plasma clearance, and minimize off-target effects, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.[2]

Charting the Synthetic Landscape: Accessing this compound and its Derivatives

A robust and scalable synthesis is paramount to unlocking the full potential of this compound as a research tool. Several synthetic strategies have been developed for the preparation of cyclopropyl ketones, offering researchers a variety of approaches to access this valuable building block.

Established Synthetic Protocols

One of the most common methods for the synthesis of cyclopropyl ketones involves the cyclopropanation of α,β-unsaturated ketones. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide, is a powerful and widely employed method for this transformation.[1] Another notable approach involves the intramolecular cyclization of γ-halo ketones. For instance, 5-chloro-2-pentanone can be converted to cyclopropyl methyl ketone, a close analog of the title compound, through base-mediated intramolecular nucleophilic substitution.

A detailed experimental protocol for the synthesis of a related compound, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a key intermediate in the fungicide cyproconazole, has been described in the patent literature. This method utilizes a Horner-Wadsworth-Emmons reaction between an α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone, followed by hydrolysis.[3] While not a direct synthesis of this compound, this procedure highlights a viable synthetic strategy that could be adapted.

Experimental Protocol: A Generalizable Synthesis of Cyclopropyl Ketones via Intramolecular Cyclization

This protocol is adapted from established methods for the synthesis of cyclopropyl methyl ketone and can be considered a starting point for the synthesis of this compound.

Step 1: Synthesis of 6-chloro-3-hexanone (This step would need to be adapted from the synthesis of 5-chloro-2-pentanone)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with the appropriate starting materials for the synthesis of the γ-chloro ketone.

-

Reaction Execution: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The specific reagents and conditions will depend on the chosen synthetic route to the γ-chloro ketone precursor.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the crude γ-chloro ketone. Purification is typically achieved by vacuum distillation or column chromatography.

Step 2: Intramolecular Cyclization to form this compound

-

Reaction Setup: A solution of the purified γ-chloro ketone in a suitable solvent (e.g., ethanol or methanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Base Addition: A solution of a base, such as sodium hydroxide or potassium hydroxide, in the same solvent is added dropwise to the γ-chloro ketone solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically heated to reflux to drive the cyclization.

-

Work-up and Purification: Once the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is then purified by fractional distillation.

Asymmetric Synthesis: Accessing Chiral Cyclopropanes

The development of enantioselective methods to synthesize chiral cyclopropanes is of paramount importance, as the stereochemistry of the cyclopropane ring can have a profound impact on the biological activity of a molecule.[4] Chemoenzymatic strategies have emerged as a powerful tool for the stereoselective synthesis of cyclopropyl ketones. An engineered variant of sperm whale myoglobin has been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors.[1] This biocatalytic approach offers a broad substrate scope and provides access to a diverse library of chiral cyclopropane-containing scaffolds.[1]

Additionally, one-pot catalytic enantioselective methods for the synthesis of cyclopropyl alcohols have been developed, which can then be oxidized to the corresponding ketones. These methods often involve an enantioselective carbon-carbon bond formation to generate an allylic alkoxide, followed by an in-situ directed cyclopropanation.[5][6]

The Reactive Core: Exploring the Chemical Transformations of this compound

The unique electronic and steric properties of this compound make it a versatile substrate for a variety of chemical transformations. The interplay between the strained cyclopropane ring and the adjacent carbonyl group dictates its reactivity, offering opportunities for both ring-preserving and ring-opening functionalization.

Cycloaddition Reactions: Building Complexity

Alkyl cyclopropyl ketones, including this compound, have been successfully employed as substrates in catalytic formal [3+2] cycloaddition reactions with alkenes and alkynes.[7] These reactions, often catalyzed by samarium(II) iodide (SmI2), provide an efficient route to complex, sp3-rich five-membered ring systems.[7] The mechanism of these reactions is thought to involve a single-electron transfer (SET) from the catalyst to the cyclopropyl ketone, inducing ring opening to form a 1,3-radical ketyl intermediate, which then undergoes cycloaddition.

Caption: Workflow for SmI2-catalyzed [3+2] cycloaddition.

Ring-Opening Reactions: A Gateway to Linear Scaffolds

The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, providing access to functionalized linear carbon chains. These reactions can be initiated by electrophiles, nucleophiles, or through radical pathways.

Nickel-catalyzed cross-electrophile coupling reactions of cyclopropyl ketones with unactivated primary alkyl chlorides have been developed for the synthesis of γ-alkyl ketones.[8] This method proceeds via a reductive ring-opening of the cyclopropyl ketone and offers excellent regioselectivity.[8]

Applications in Drug Discovery and Medicinal Chemistry

The cyclopropyl ketone moiety is a valuable pharmacophore that can be found in a number of bioactive molecules. Its unique structural and electronic properties can be leveraged to design novel therapeutic agents with improved efficacy and safety profiles.

Structure-Activity Relationships

The incorporation of a cyclopropane ring can have a significant impact on the structure-activity relationship (SAR) of a drug candidate. The rigid nature of the ring can help to pre-organize the molecule into a conformation that is optimal for binding to its biological target. Furthermore, the electronic properties of the cyclopropyl group can influence intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for drug-receptor binding.

Case Studies and Future Directions

Future research in this area should focus on the synthesis of libraries of this compound derivatives and their evaluation in a variety of biological assays. This will help to elucidate the SAR of this scaffold and identify new lead compounds for drug discovery programs. The development of novel quantitative structure-activity relationship (QSAR) models could further aid in the rational design of potent and selective drug candidates.[9][10][11]

Emerging Applications in Materials Science

The unique reactivity of cyclopropyl ketones also presents opportunities for their use in materials science. The ring-opening of these molecules can be exploited to create novel polymers with unique properties. For example, the radical-initiated ring-opening polymerization of vinylcyclopropanes can lead to the formation of polymers with interesting thermal and mechanical properties. While the application of this compound in this area is still in its infancy, it represents a promising avenue for future research. The development of new polymerization methods utilizing this reactive monomer could lead to the creation of advanced materials with applications in areas such as electronics, coatings, and biomedical devices.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is essential for its characterization and for monitoring its reactions.

| Spectroscopic Data for this compound | |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol [12] |

| ¹H NMR (Proton NMR) | The ¹H NMR spectrum of a related compound, cyclopropane, shows a signal at 0.22 ppm, which is significantly upfield due to the shielding effects of the ring current.[13] For this compound, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet) and complex multiplets for the cyclopropyl protons. |

| ¹³C NMR (Carbon NMR) | The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the two carbons of the ethyl group, and the carbons of the cyclopropyl ring. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[14] |

| IR (Infrared) Spectroscopy | The IR spectrum will be dominated by a strong absorption band for the C=O stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹. Characteristic C-H stretching vibrations for the cyclopropyl group are also expected around 3080-3040 cm⁻¹.[5][15] |

| MS (Mass Spectrometry) | The mass spectrum will show a molecular ion peak at m/z = 98. The fragmentation pattern will likely involve cleavage of the bonds adjacent to the carbonyl group, leading to the loss of an ethyl radical (M-29) or a cyclopropyl radical (M-41).[13][16] |

Conclusion and Future Outlook

This compound is a molecule with immense and largely untapped potential. Its unique combination of a strained cyclopropane ring and a reactive carbonyl group makes it a versatile building block for organic synthesis, a promising scaffold for medicinal chemistry, and a potential monomer for materials science. This guide has outlined the current state of knowledge and identified key areas for future research. By exploring novel synthetic methodologies, delving deeper into its reaction mechanisms, and systematically evaluating its biological and material properties, the scientific community can unlock the full potential of this fascinating molecule and pave the way for new discoveries in drug development and materials innovation.

References

- CN103044211A - Synthesis method of 1,1-diphenyl cyclopropane derivative - Google P

-

Synthesis of 1, 1-cyclopropanedimethanol - ResearchGate. (URL: [Link])

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. (URL: [Link])

-

Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis | Organic Letters. (URL: [Link])

-

Convenient Synthesis of Ethenylcyclopropane and Some 2-Cyclopropylcyclopropane Derivatives | Request PDF - ResearchGate. (URL: [Link])

-

This compound | C6H10O | CID 549699 - PubChem - NIH. (URL: [Link])

-

(PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. (URL: [Link])

- US9227900B2 - Method for preparing 1-(4-chlorophenyl)

- A kind of preparation method of 1,1- cyclopropyl dimethanol - Google P

- CN103153963A - Cyclopropane compound - Google P

-

cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

(PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds - ResearchGate. (URL: [Link])

-

mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization | Journal of the American Chemical Society. (URL: [Link])

-

The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones - PubMed. (URL: [Link])

-

Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

- CN105622369A - Method for preparing cyclopropyl methyl ketone - Google P

-

Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization | Request PDF - ResearchGate. (URL: [Link])

-

Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - NIH. (URL: [Link])

-

One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols - NIH. (URL: [Link])

-

Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange - RSC Publishing. (URL: [Link])

-

Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (URL: [Link])

-

Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective - PMC - NIH. (URL: [Link])

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns | Request PDF - ResearchGate. (URL: [Link])

-

Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study - MDPI. (URL: [Link])

-

13C NMR of 1-Propanol. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (URL: [Link])

-

Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - MDPI. (URL: [Link])

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. (URL: [Link])

-

infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

One-pot catalytic enantio- and diastereoselective syntheses of anti-, syn-cis-disubstituted, and syn-vinyl cyclopropyl alcohols - PubMed. (URL: [Link])

-

SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC - NIH. (URL: [Link])

-

Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - NIH. (URL: [Link])

-

On Exploring Structure–Activity Relationships - ResearchGate. (URL: [Link])

-

Mass Spectrometry Fragmentation Part 1 - YouTube. (URL: [Link])

-

Process for the preparation of alkyl 1-methylcyclopropanecarboxylate - Justia Patents. (URL: [Link])

-

Ethanone, 1-cyclopropyl- - the NIST WebBook. (URL: [Link])

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. (URL: [Link])

-

1-Cyclopropylpropan-2-one | C6H10O | CID 537025 - PubChem. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN101880270A - Method for preparing 1,1-cyclopropanedimethyl cyclicsulfite - Google Patents [patents.google.com]

- 3. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot catalytic enantio- and diastereoselective syntheses of anti-, syn-cis-disubstituted, and syn-vinyl cyclopropyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchang ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02616K [pubs.rsc.org]

- 9. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. WO2009068924A1 - Process for the preparation of pharmaceutical i nterm ediates - Google Patents [patents.google.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of derivatives from 1-Cyclopropylpropan-1-one

An In-Depth Guide to the Synthetic Derivatization of 1-Cyclopropylpropan-1-one for Advanced Research and Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl group, once a mere chemical curiosity, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its profound impact stems from the unique stereoelectronic properties conferred by its significant ring strain, which allows it to act as a versatile bioisostere for various functional groups, including gem-dimethyl and vinyl groups.[1] Incorporating this three-membered carbocycle into molecular scaffolds can dramatically enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve conformational rigidity, thereby increasing binding affinity to biological targets and reducing off-target effects.[1]

This compound stands out as a particularly valuable and readily available starting material for accessing a diverse library of cyclopropyl-containing compounds.[3] Its structure offers multiple reactive sites for synthetic elaboration: the electrophilic carbonyl carbon, the adjacent α-carbon, and the strained cyclopropyl ring itself. This guide provides a comprehensive overview of key synthetic transformations, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel chemical entities.

Section 1: Core Synthetic Transformations at the Carbonyl Group

The carbonyl group is the most prominent reactive center in this compound, susceptible to a wide range of nucleophilic additions and related transformations.

Reductive Amination: Accessing Cyclopropyl Amines

Reductive amination is a robust and widely used method for converting ketones into amines. This one-pot reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. The choice of reducing agent is critical to prevent premature reduction of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and selectivity for the protonated imine intermediate.

Protocol: Synthesis of N-Benzyl-1-cyclopropylpropan-1-amine

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and benzylamine (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reaction Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

| Parameter | Value / Condition | Causality and Field Insights |

| Solvent | Anhydrous DCE or THF | Anhydrous conditions are crucial to prevent hydrolysis of the imine intermediate and the reducing agent. |

| Reducing Agent | NaBH(OAc)₃ | Its mild nature prevents the reduction of the starting ketone, selectively targeting the more electrophilic iminium ion. |

| Stoichiometry | Slight excess of amine & reducing agent | Ensures complete conversion of the limiting ketone. |

| Temperature | Room Temperature | The reaction is generally efficient at ambient temperatures, avoiding potential side reactions. |

Grignard Reaction: Formation of Tertiary Alcohols

The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[4] The addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of this compound yields a tertiary alcohol after an acidic workup.[5][6] This reaction allows for the introduction of a wide variety of alkyl, vinyl, or aryl substituents.

Protocol: Synthesis of 2-Cyclopropyl-3-phenylpentan-2-ol

-

Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-neck flask under an inert atmosphere, add magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Slowly add a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether or THF to initiate the formation of phenylmagnesium bromide.

-

Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of this compound (0.9 eq.) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.[7] The reaction is exothermic and addition should be controlled to maintain the temperature.[7]

-

Stirring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Work-up: Cool the reaction mixture again in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting tertiary alcohol by column chromatography or distillation.

Wittig Reaction: Olefination to Form Alkenes

The Wittig reaction is an indispensable method for converting ketones into alkenes.[8][9] It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.[10] This reaction is highly versatile and allows for the synthesis of a wide range of substituted alkenes.[11]

Protocol: Synthesis of 1-Cyclopropyl-1-methylenepropane

-

Ylide Preparation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) dropwise until the characteristic orange-red color of the ylide persists.

-

Reaction with Ketone: To the freshly prepared ylide solution at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir until the starting ketone is consumed (monitor by TLC).

-

Work-up and Purification: Quench the reaction with water. Extract with a nonpolar solvent like hexanes. The major byproduct, triphenylphosphine oxide, is often poorly soluble in hexanes and can be partially removed by filtration. Concentrate the filtrate and purify the alkene product by column chromatography.

Section 2: Functionalization at the α-Carbon

The α-carbon of this compound is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles.

α-Bromination: Introducing a Versatile Handle

The introduction of a halogen at the α-position creates a valuable synthetic handle for subsequent nucleophilic substitution or elimination reactions. Bromination can be achieved under acidic conditions using bromine or N-bromosuccinimide (NBS).

Protocol: Synthesis of 2-Bromo-1-cyclopropylpropan-1-one

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like methanol or acetic acid in a flask protected from light.

-

Reagent Addition: Add a catalytic amount of hydrobromic acid (HBr). Slowly add bromine (Br₂) (1.0 eq.) or N-bromosuccinimide (NBS) (1.05 eq.) to the solution at room temperature.

-

Monitoring: Stir the reaction at room temperature. The disappearance of the bromine color can indicate reaction progression. Monitor completion by GC-MS or TLC.

-

Work-up: Pour the reaction mixture into cold water and extract with diethyl ether.

-

Purification: Wash the organic layer with a saturated solution of sodium thiosulfate (to remove excess bromine), then with sodium bicarbonate solution, and finally with brine. Dry over anhydrous MgSO₄, filter, and concentrate carefully to yield the α-brominated product.

Note: α-haloketones are often lachrymatory and should be handled with care in a well-ventilated fume hood.

Section 3: Navigating Ring Strain: Reactions Involving the Cyclopropyl Ring

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under certain catalytic or acidic conditions.[12][13] While often an undesirable side reaction, this reactivity can be harnessed for specific synthetic goals. Nickel-catalyzed cross-coupling reactions, for instance, can proceed via oxidative addition into the cyclopropyl C-C bond, leading to ring-opened products.[12][14] Researchers should be mindful that conditions involving strong Lewis acids or certain transition metals may compromise the integrity of the cyclopropyl ring.

Conclusion

This compound serves as a powerful and versatile platform for the synthesis of diverse and complex molecules. By leveraging the reactivity of its carbonyl group and α-carbon, researchers can access a wide array of derivatives, including amines, alcohols, alkenes, and α-functionalized ketones. A thorough understanding of the reaction conditions and potential for ring-opening is paramount for successful synthetic design. The protocols and insights provided in this guide are intended to serve as a foundational resource for scientists and professionals in drug development, facilitating the exploration of new chemical space centered around the valuable cyclopropyl pharmacophore.[1][2][15]

References

- Benchchem. (n.d.). Application Note & Protocol: Synthesis of 1-Propylcyclopentene via Grignard Reaction.

- Google Patents. (n.d.). CN103044211A - Synthesis method of 1,1-diphenyl cyclopropane derivative.

- Study.com. (n.d.). Write the Grignard Addition reaction (an organometallic addition reaction) for ethyl-MgBr and benzaldyhyde with ether (as solvent) to make 1-phenyl-1-propanol.

- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.

- PubMed Central. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.

- YouTube. (2024, February 29). Synthesis of a Cyclopropane from an Aldehyde.

- PubChem. (n.d.). This compound.

- Quora. (2017, January 18). What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene?

- PubMed. (2009, June 5). Synthesis of alpha-cyclopropyl-beta-homoprolines.

- Journal of the American Chemical Society. (2024, April 25). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization.

- ResearchGate. (2025, August 10). Diastereoselective One-Pot Knoevenagel Condensation/Corey-Chaykovsky Cyclopropanation.

- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.

- Benchchem. (n.d.). Applications in medicinal chemistry for cyclopropyl-containing compounds.

- PubMed Central. (n.d.). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones.

- Wikipedia. (n.d.). Knoevenagel condensation.

- Taylor & Francis Online. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.

- Sciencemadness Discussion Board. (2016, September 4). Cyclopropyl grignard.

- ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.

- ChemRxiv. (n.d.). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones.

- Wikipedia. (n.d.). Wittig reaction.

- Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.

- YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.

- YouTube. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry.

- Royal Society of Chemistry. (n.d.). Recent progress in the radical α-C(sp3)–H functionalization of ketones.

- National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.

- ACS Publications. (n.d.). C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary.

- Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.

- ProQuest. (n.d.). Preparations of cyclopropane-1 1-dicarbonitrile and its reactions with amines. Part II.

- Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H10O | CID 549699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. quora.com [quora.com]

- 7. CN103044211A - Synthesis method of 1,1-diphenyl cyclopropane derivative - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of 1-Cyclopropylpropan-1-one in Modern Organic Synthesis: Application Notes and Protocols

Introduction: The Unique Profile of a Strained Ketone

1-Cyclopropylpropan-1-one, a seemingly simple molecule, has carved a significant niche in the landscape of organic synthesis. Its structure, which marries a reactive carbonyl group with a strained cyclopropyl ring, offers a unique combination of electronic and steric properties that synthetic chemists can exploit to construct complex molecular architectures.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and protocols designed for researchers, scientists, and professionals in drug development.

The presence of the cyclopropyl moiety is of particular importance in medicinal chemistry. This small, rigid ring system can act as a conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing its binding affinity to biological targets. Furthermore, the carbon-hydrogen bonds within a cyclopropane ring are stronger than those in typical alkyl chains, which can lead to improved metabolic stability by making the molecule less susceptible to oxidative degradation by cytochrome P450 enzymes. The cyclopropyl group is often employed as a bioisosteric replacement for other functional groups to fine-tune a compound's physicochemical properties, such as lipophilicity and pKa, and to reduce off-target effects.[2]

This document will delve into the key applications of this compound as a versatile building block, its role in the synthesis of valuable heterocyclic scaffolds, and its utility in ring-opening reactions to generate linear chains with diverse functionalities.

Key Applications in Organic Synthesis

A Versatile Building Block for Carbonyl Addition Reactions

The carbonyl group of this compound is a prime site for nucleophilic attack, allowing for the introduction of a wide variety of substituents. Two of the most fundamental and powerful transformations in this regard are the Grignard and Wittig reactions.

Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to this compound provides a straightforward route to tertiary alcohols. This reaction is a cornerstone of C-C bond formation and allows for the construction of more complex carbon skeletons. The resulting tertiary alcohol can then be further elaborated, for example, through dehydration to form an alkene.[3][4][5][6]

Wittig Reaction: The Wittig reaction offers a reliable method for the conversion of the carbonyl group into a carbon-carbon double bond.[7][8][9][10][11][12] By choosing the appropriate phosphorus ylide, a diverse range of alkenes can be synthesized with good control over the location of the double bond. This transformation is invaluable for creating precursors for polymerization, metathesis reactions, or for introducing specific functional groups.

Synthesis of Heterocyclic Compounds

Cyclopropyl ketones are valuable precursors for the synthesis of a variety of heterocyclic compounds, which form the core of many pharmaceuticals. Pyridines and pyrimidines, in particular, are prevalent scaffolds in medicinal chemistry.

Pyridine Synthesis: Substituted pyridines can be synthesized through condensation reactions involving 1,5-dicarbonyl compounds or their equivalents with an ammonia source.[12][13] While a direct multi-component reaction with this compound might require specific activation, its derivatives or ring-opened products can serve as key intermediates in pyridine synthesis.

Pyrimidine Synthesis: The Biginelli reaction, a one-pot three-component synthesis, is a classic method for preparing dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[14][15][16][17][18] Ketones can also be employed in similar multi-component reactions to generate highly substituted pyrimidine derivatives.[19][20] this compound can serve as the ketone component in such reactions, leading to the incorporation of the cyclopropyl motif into the final heterocyclic product.

Ring-Opening Reactions: A Gateway to Linear Scaffolds

The inherent ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, providing access to linear carbon chains with specific functional group arrangements. These transformations can be initiated by electrophiles, nucleophiles, or through radical pathways. The regioselectivity of the ring-opening is often influenced by the substituents on the cyclopropyl ring and the reaction conditions.

Application Notes and Protocols

This section provides detailed, step-by-step methodologies for key synthetic transformations involving this compound. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Protocol 1: Grignard Reaction with this compound

This protocol describes a representative procedure for the addition of a Grignard reagent to this compound to form a tertiary alcohol. Methylmagnesium bromide is used as an example.

Reaction Scheme:

Caption: Grignard reaction of this compound.

Materials and Reagents:

| Reagent/Material | Quantity | Moles (approx.) | Notes |

| This compound | 1.0 g | 10.2 mmol | Ensure it is dry. |

| Methylmagnesium bromide (3.0 M in Et2O) | 3.7 mL | 11.1 mmol | Handle under an inert atmosphere. |

| Anhydrous diethyl ether (Et2O) | 20 mL | - | Must be anhydrous. |